molecular formula C15H14BrN3O2 B4884005 1-(4-Bromophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione CAS No. 5323-09-1

1-(4-Bromophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione

Cat. No.: B4884005
CAS No.: 5323-09-1
M. Wt: 348.19 g/mol
InChI Key: JPKOBWNYPRDPHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethylpyrazolyl group, and a pyrrolidine-2,5-dione moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the Dimethylpyrazolyl Group: The final step involves the coupling of the dimethylpyrazolyl group to the pyrrolidine-2,5-dione core, typically using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to increase yield and purity, often employing automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in reduced forms of the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions vary depending on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may offer advantages.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation pathways.

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-Bromophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

    1-(4-Chlorophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione: Similar structure but with a chlorophenyl group instead of a bromophenyl group.

    1-(4-Methylphenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione: Contains a methylphenyl group instead of a bromophenyl group.

    1-(4-Fluorophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione: Features a fluorophenyl group in place of the bromophenyl group.

These similar compounds may exhibit different reactivity and biological activities due to the variations in their substituent groups.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2/c1-9-7-10(2)19(17-9)13-8-14(20)18(15(13)21)12-5-3-11(16)4-6-12/h3-7,13H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKOBWNYPRDPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385681
Record name 1-(4-bromophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5323-09-1
Record name 1-(4-bromophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.